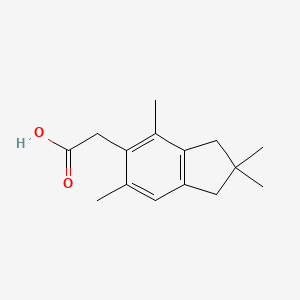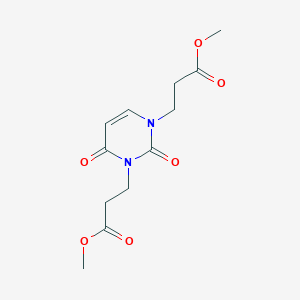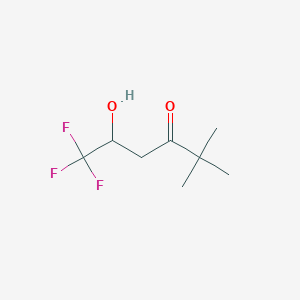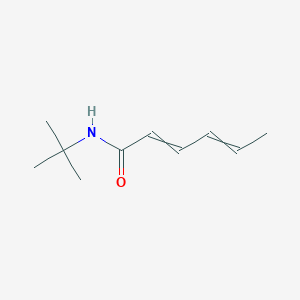
N-tert-butylhexa-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butylhexa-2,4-dienamide is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a hexa-2,4-dienamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: N-tert-butylhexa-2,4-dienamide can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with hexa-2,4-dienoic acid or its derivatives. The reaction typically proceeds under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-tert-butylhexa-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogenation catalysts.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Scientific Research Applications
N-tert-butylhexa-2,4-dienamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: this compound is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-tert-butylhexa-2,4-dienamide exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the cellular environment.
Comparison with Similar Compounds
N-tert-butylhexa-2,4-dienamide can be compared with other similar compounds such as:
N-tert-butylhex-2-enamide: This compound has a similar structure but lacks the conjugated diene system, which can affect its reactivity and applications.
N-tert-butylhex-2,4-dienamine: This amine derivative has different chemical properties and reactivity compared to the amide.
N-tert-butylhexa-2,4-dienoic acid: The acid form of the compound, which can be used as a precursor in the synthesis of the amide.
The uniqueness of this compound lies in its conjugated diene system and the presence of the tert-butyl group, which confer specific reactivity and stability characteristics that are valuable in various applications.
Properties
CAS No. |
152156-30-4 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-tert-butylhexa-2,4-dienamide |
InChI |
InChI=1S/C10H17NO/c1-5-6-7-8-9(12)11-10(2,3)4/h5-8H,1-4H3,(H,11,12) |
InChI Key |
ZLVJGRFTDLGBAD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
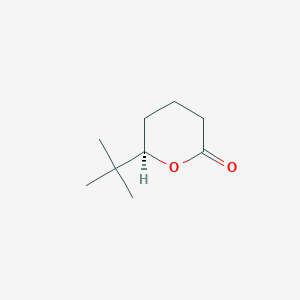
![6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-](/img/structure/B14277211.png)
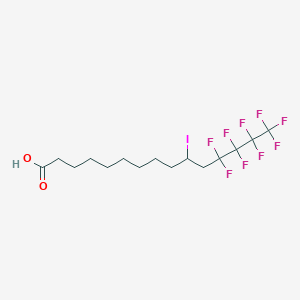

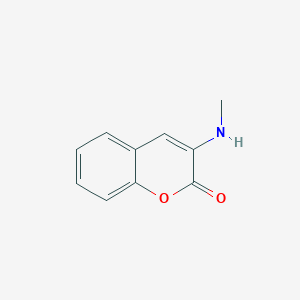
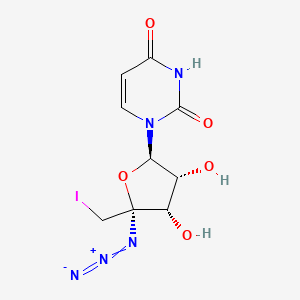
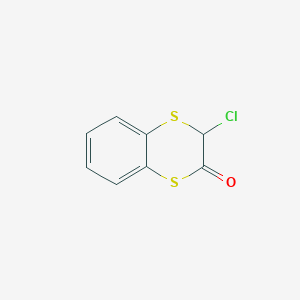
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
